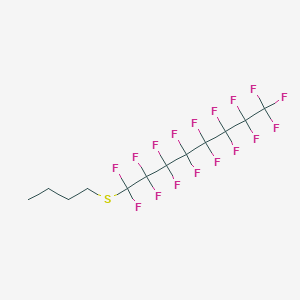![molecular formula C11H16O2 B14380789 2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol CAS No. 88675-72-3](/img/structure/B14380789.png)
2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol is an organic compound classified as an alkynyl alcohol. It is a colorless liquid with the molecular formula C10H16O2. This compound is known for its unique structure, which includes both alkyne and alcohol functional groups, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol can be synthesized through the condensation of acetylene and acetone. This reaction can be promoted using either a base (Favorskii reaction) or Lewis acid catalysts . The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure the desired product is obtained with high yield.
Industrial Production Methods
On an industrial scale, this compound is produced as a precursor to terpenes and terpenoids. It serves as an intermediate in the synthesis of compounds like geraniol . The large-scale production involves optimized reaction conditions to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a monoprotected version of acetylene, facilitating arylation and other coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of fine chemicals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbut-3-yn-2-ol: A closely related compound with similar functional groups but a simpler structure.
2-Methyl-3-buten-2-ol: Another related compound with an alkene group instead of an alkyne.
Uniqueness
2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol is unique due to its combination of alkyne and alcohol functional groups, which provides versatility in synthetic applications. Its ability to act as a monoprotected acetylene makes it particularly valuable in organic synthesis .
Propiedades
Número CAS |
88675-72-3 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
2-methyl-5-(2-methylbut-3-yn-2-yloxy)pent-3-yn-2-ol |
InChI |
InChI=1S/C11H16O2/c1-6-11(4,5)13-9-7-8-10(2,3)12/h1,12H,9H2,2-5H3 |
Clave InChI |
SSHBFDGSWYDHBU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#C)OCC#CC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


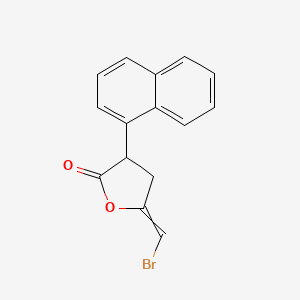
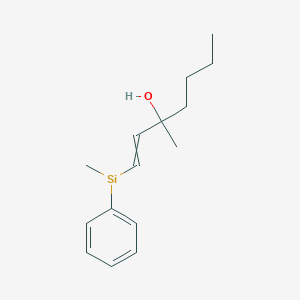
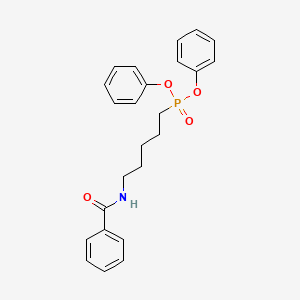
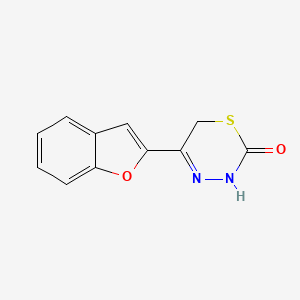
![2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide](/img/structure/B14380740.png)

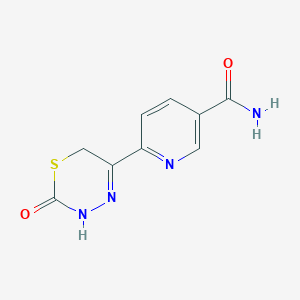


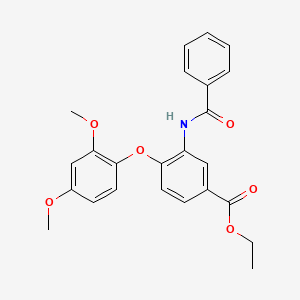
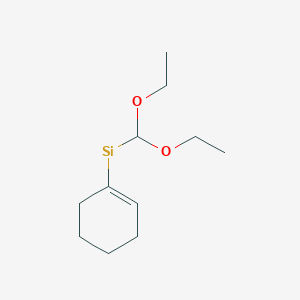
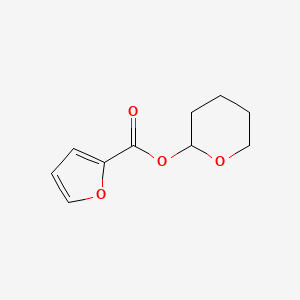
![N-([1,1'-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14380769.png)
